B1578356 Cryptdin-6

Cryptdin-6

Cat. No.: B1578356
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptdin-6 is a mouse α-defensin produced by Paneth cells in the small intestinal crypts. As a member of the defensin family, it features six cysteine residues forming three intramolecular disulfide bonds (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5), a hallmark of α-defensins that stabilizes its β-sheet-rich tertiary structure . This compound is secreted into the intestinal lumen, where it exerts potent antimicrobial activity against Gram-negative and Gram-positive bacteria, including Escherichia coli and Salmonella typhimurium . Its mechanism involves membrane disruption via electrostatic interactions with microbial surfaces, followed by pore formation and cytoplasmic leakage .

Properties

bioactivity

Antibacterial

sequence

DLVCYCRARGCKGRERMNGTCRKGHLLYMLCCR

Origin of Product

United States

Comparison with Similar Compounds

Cryptdin Isoforms in Mice

Mouse Paneth cells express six α-defensin isoforms (Cryptdin-1 to Cryptdin-6). This compound distinguishes itself through its luminal secretion and post-translational modifications. For example:

  • Cryptdin-4 : Lacks an N-terminal glycine residue. Recombinant (des-Gly)-Cryptdin-4 shows ~50% reduced activity against E. coli compared to full-length Cryptdin-4, highlighting the importance of N-terminal integrity .
  • This compound variants : Truncated forms like (des-Leu)-Cryptdin-6 and (des-Leu-Arg)-Cryptdin-6 exhibit 2–4-fold lower bactericidal activity than intact this compound .

Table 1: Comparison of Mouse Cryptdin Isoforms

Compound Key Structural Feature Antimicrobial Activity (vs. E. coli) Reference
This compound Full-length N-terminus IC₅₀: 1.5 μM
(des-Leu)-Crp6 Lacks N-terminal Leu IC₅₀: 6.2 μM
Cryptdin-4 Full-length IC₅₀: 2.0 μM
(des-Gly)-Crp4 Lacks N-terminal Gly IC₅₀: 4.0 μM

Human α-Defensins

Humans express two Paneth cell α-defensins, HD5 and HD6, which share structural homology with this compound but differ in activity:

  • HD5: Targets E. coli and Listeria monocytogenes but requires proteolytic activation for full potency.
  • HD6: Forms nanonets to trap pathogens rather than directly lysing membranes . This compound demonstrates broader-spectrum activity without requiring activation, likely due to evolutionary adaptations in mice .

Cryptdin-Related Sequences (CRS)

CRS peptides, such as CRS4C-1a and CRS4C-3d, are structurally related to this compound but exhibit distinct expression patterns and uncharacterized antimicrobial roles. For example, CRS4C is upregulated in ileitis-prone mice, suggesting a role in inflammatory regulation .

Table 2: this compound vs. Related Peptides

Compound Species Function Key Difference from this compound Reference
CRS4C-1a Mouse Immune modulation Lacks conserved N-terminal residues
HD5 Human Pathogen-specific killing Requires trypsin activation
Corticostatin Rabbit Anti-inflammatory Binds corticosteroids

Key Research Findings

N-Terminal Integrity : Truncation of even a single N-terminal residue (e.g., Leu in this compound) reduces bactericidal activity by disrupting membrane docking .

Post-Secretory Modulation: Luminal aminopeptidases modify this compound in vivo, fine-tuning its activity against commensal vs. pathogenic bacteria .

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